3-Bromo-4,5-dichloronitrobenzene
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Overview
Description
3-Bromo-4,5-dichloronitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. It is a derivative of nitrobenzene and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-dichloronitrobenzene typically involves the bromination and chlorination of nitrobenzene derivatives. One common method is the nitration of o-dichlorobenzene using a mixed acid of nitric acid and sulfuric acid . The nitration reaction is carried out in a continuous-flow reactor, which ensures efficient mixing and heat transfer. The reaction conditions include maintaining a low temperature and using a micropacked-bed reactor to achieve high selectivity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves similar nitration processes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions ensures high efficiency and safety. The process may also involve the recovery and recycling of reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-dichloronitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The bromine and chlorine atoms can be substituted by other electrophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Electrophilic Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Amines: Reduction of the nitro group yields amines.
Substituted Aromatics: Nucleophilic and electrophilic substitutions yield various substituted aromatic compounds.
Scientific Research Applications
3-Bromo-4,5-dichloronitrobenzene is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dichloronitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloronitrobenzene
- 4-Bromo-2,5-dichloronitrobenzene
- 2,4-Dichloronitrobenzene
Uniqueness
3-Bromo-4,5-dichloronitrobenzene is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-bromo-2,3-dichloro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABTKXOACXLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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